(Oxomethylidene)copper--water (1/1)
Description
The compound "(Oxomethylidene)copper--water (1/1)" is a copper-based coordination complex where copper is coordinated with an oxomethylidene ligand and water molecules in a 1:1 stoichiometric ratio. This structure suggests a hybrid coordination environment, combining organic and inorganic ligands. The oxomethylidene group (CH$_2$O) likely binds to copper via its oxygen atom, while water occupies the remaining coordination sites. Such complexes are of interest in catalysis and materials science due to copper’s redox activity and ligand versatility. The closest reference relates to "Copper in Water Standard Solutions" used for analytical calibration, which implies aqueous stability and solubility under controlled conditions .
Properties
CAS No. |
114572-23-5 |
|---|---|
Molecular Formula |
CH2CuO2 |
Molecular Weight |
109.57 g/mol |
InChI |
InChI=1S/CO.Cu.H2O/c1-2;;/h;;1H2 |
InChI Key |
SLRLEBISNACIMM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)=[Cu].O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxomethylidene)copper–water (1/1) typically involves the reaction of a copper precursor with an oxomethylidene source in the presence of water. One common method is to react copper(II) sulfate with oxomethylidene in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of (Oxomethylidene)copper–water (1/1) may involve large-scale reactions using similar methods as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization and filtration are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(Oxomethylidene)copper–water (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxides and other oxidation products.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: The oxomethylidene ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines and amines.
Major Products Formed
The major products formed from these reactions include copper oxides, copper(I) complexes, and substituted copper complexes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Oxomethylidene)copper–water (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis reactions, including oxidation and reduction reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.
Industry: It is used in the production of fine chemicals and as a precursor for other copper-based compounds.
Mechanism of Action
The mechanism of action of (Oxomethylidene)copper–water (1/1) involves its interaction with various molecular targets. In catalysis, the copper center facilitates electron transfer processes, enabling the oxidation or reduction of substrates. The oxomethylidene ligand plays a crucial role in stabilizing the copper center and enhancing its reactivity. In biological systems, the compound may generate reactive oxygen species that can damage microbial cell membranes, leading to its antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons
The following table summarizes properties of "(Oxomethylidene)copper--water (1/1)" and analogous copper-containing compounds, inferred from available evidence:
Comparative Analysis
Coordination Environment: Unlike simple aqueous Cu²⁺ ions (used in standard solutions), "(Oxomethylidene)copper--water (1/1)" incorporates a hybrid organic-inorganic ligand system. This contrasts with phenylglyoxylic acid (C$8$H$6$O$_3$), which acts as a bidentate chelator for Cu(II), enhancing stability in organic solvents . The oxomethylidene ligand’s electron-donating capacity may resemble that of 4-chloroacetophenone (C$8$H$7$ClO), where the chlorine atom modulates copper’s electronic structure for catalytic applications .
Reactivity and Stability: Aqueous copper standards (e.g., Cu²⁺ in water) exhibit high stability under controlled pH but lack the redox versatility of organocopper complexes. "(Oxomethylidene)copper--water (1/1)" likely bridges this gap, enabling both aqueous solubility and catalytic activity. Corrosion studies of copper in water systems (e.g., ) highlight the sensitivity of Cu to dissolved oxygen and ionic species, suggesting that ligand coordination in "(Oxomethylidene)copper--water (1/1)" could mitigate oxidative degradation .
Synthetic Utility :
- Phenylglyoxylic acid (C$8$H$6$O$_3$) and related aromatic ligands are widely used to synthesize Cu-based metal-organic frameworks (MOFs). The oxomethylidene ligand’s simplicity may offer advantages in scalability for industrial applications .
Research Findings and Data Gaps
- Spectroscopic Data: No direct IR or XRD data for "(Oxomethylidene)copper--water (1/1)" is available in the evidence. Comparisons rely on analogous compounds like phenylglyoxylic acid-copper complexes.
- Thermodynamic Stability : Computational modeling (absent in the evidence) would be required to predict the compound’s stability relative to aqueous Cu²⁺ or chlorinated ligands.
- Experimental Validation : The compound’s catalytic performance in reactions such as C–H activation or water oxidation remains unexplored in the provided literature.
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